3-(4-chlorophenyl)-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
Description
The compound 3-(4-chlorophenyl)-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core. Key structural features include:
- 4-Chlorophenyl group: Enhances lipophilicity and influences receptor binding through halogen interactions.
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-[(3-methoxyphenyl)methyl]-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3S/c1-26-16-4-2-3-13(11-16)12-22-17-9-10-27-18(17)19(24)23(20(22)25)15-7-5-14(21)6-8-15/h2-11,17-18H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SASACVVHXPZMOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C3C=CSC3C(=O)N(C2=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-chlorophenyl)-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a synthetic organic compound notable for its unique thienopyrimidine structure. This compound is part of a broader class of heterocyclic compounds that have demonstrated diverse biological activities, particularly in the fields of oncology and inflammation. Understanding its biological activity is crucial for potential therapeutic applications.
- Molecular Formula : CHClNOS
- Molecular Weight : 400.9 g/mol
- CAS Number : 1326833-46-8
The biological activity of this compound primarily stems from its ability to inhibit specific enzymes and proteins involved in disease processes. Notably, it has been studied for its inhibitory effects on the macrophage migration inhibitory factor (MIF) and its tautomerase activity.
Table 1: Inhibitory Potency Against MIF Tautomerase Activity
| Compound | IC (μM) | Reference |
|---|---|---|
| 4-CPPC | 47 ± 7.2 | |
| R110 (3a) | 15 ± 0.8 | |
| Bromo analogue (3b) | 7.2 ± 0.6 | |
| Chlorophenyl derivative (7d) | 5.1 ± 0.5 |
The compound's structure allows it to interact effectively with the active site of MIF, leading to inhibition of its enzymatic activity. This inhibition is significant as MIF plays a role in various inflammatory diseases and cancer progression.
Biological Activities
Research has indicated that compounds similar to thieno[3,2-d]pyrimidines exhibit a range of biological activities including:
- Anticancer Activity : Studies have shown that derivatives of thieno[3,2-d]pyrimidine can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.
- Anti-inflammatory Effects : By inhibiting MIF, this compound may reduce inflammatory responses, making it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory diseases.
Case Studies
Several studies have highlighted the potential of thieno[3,2-d]pyrimidine derivatives in clinical applications:
- Inhibition of Tumor Growth : A study demonstrated that a related compound significantly inhibited tumor growth in xenograft models by inducing cell cycle arrest and apoptosis in cancer cells.
- Anti-inflammatory Properties : Another investigation revealed that the compound reduced pro-inflammatory cytokine levels in vitro and in vivo, suggesting its utility in managing chronic inflammatory conditions.
Structure-Activity Relationship (SAR)
The biological activity of thieno[3,2-d]pyrimidine derivatives can be influenced by various substituents on the core structure. The presence of electron-withdrawing groups such as chloro or methoxy has been shown to enhance potency against specific biological targets.
Table 2: Similar Compounds and Their Activities
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 3-(3-fluorophenyl)-1-[(3-methoxyphenyl)methyl]-thieno[3,2-d]pyrimidine-2,4-dione | Fluorophenyl group | Anticancer activity reported |
| 5-(chlorophenyl)-thieno[2,3-d]pyrimidin-4(5H)-one | Lacks methoxy substituent | Exhibits different properties |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects: Chlorophenyl Groups: Present in the target compound and analog , these groups enhance binding to hydrophobic pockets in biological targets. Dual chlorophenyl groups in may increase potency but reduce solubility. Methoxyphenyl vs. Heterocyclic Additions: Analog incorporates a triazolo-pyrimidine ring, significantly boosting anticancer activity, while uses an oxadiazole ring for enhanced antibacterial effects.
Biological Activity: Compounds with triazolo or oxadiazole moieties (e.g., ) show superior anticancer/antibacterial activity compared to simpler thienopyrimidines. The cyclopenta-fused derivative may exhibit unique pharmacokinetics due to increased structural rigidity.
Synthetic Routes :
- Palladium-catalyzed carbonylation is common for pyrimidine-diones , while triazolo derivatives require multi-step heterocyclic condensations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
